molecular formula C12H23NO3 B1490845 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid CAS No. 1825296-45-4

2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid

Cat. No.: B1490845
CAS No.: 1825296-45-4
M. Wt: 229.32 g/mol
InChI Key: VJMWFBQOSBYUTM-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an ethoxymethyl group attached to the third position of the piperidine ring and a butanoic acid moiety linked to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid typically involves the following steps:

  • Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.

  • Introduction of Ethoxymethyl Group: The ethoxymethyl group is introduced through a reaction with ethyl chloromethyl ether in the presence of a base such as triethylamine.

  • Attachment of Butanoic Acid: The butanoic acid moiety is then attached to the nitrogen atom of the piperidine ring through an amide bond formation reaction using butanoic acid and a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The butanoic acid moiety can be oxidized to produce carboxylic acids or their derivatives.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid can be compared with other similar compounds, such as:

  • Piperidine Derivatives: Other piperidine derivatives with different substituents on the ring.

  • Butanoic Acid Derivatives: Compounds with variations in the butanoic acid moiety.

Uniqueness: What sets this compound apart is its specific combination of the ethoxymethyl group and the butanoic acid moiety, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-3-11(12(14)15)13-7-5-6-10(8-13)9-16-4-2/h10-11H,3-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMWFBQOSBYUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC(C1)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid
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2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid

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